

# 3-Chloro-4-(hydroxymethyl)phenol CAS number

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## Compound of Interest

Compound Name: 3-Chloro-4-(hydroxymethyl)phenol

Cat. No.: B1369970

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An In-depth Technical Guide to **3-Chloro-4-(hydroxymethyl)phenol**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **3-Chloro-4-(hydroxymethyl)phenol**, a substituted phenolic compound of interest in synthetic chemistry and potentially in drug discovery. This document delves into its chemical identity, physicochemical properties, a proposed synthetic route with a detailed protocol, and state-of-the-art analytical characterization techniques. Furthermore, it explores the potential applications in drug development, drawing logical inferences from the behavior of structurally related molecules. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and pharmaceutical sciences.

## Introduction and Chemical Identity

**3-Chloro-4-(hydroxymethyl)phenol**, identified by the CAS number 171569-42-9, is a bifunctional organic molecule containing a phenol, a chloro, and a hydroxymethyl group attached to a benzene ring.<sup>[1][2][3][4]</sup> The unique arrangement of these functional groups—a hydroxyl and a hydroxymethyl group in a para relationship, with a chlorine atom meta to the hydroxymethyl group—imparts specific chemical reactivity and potential for further functionalization. This substitution pattern makes it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical intermediates.

The presence of both a nucleophilic phenolic hydroxyl group and a primary alcohol allows for selective reactions at either position, offering versatility in molecular design. The chlorine atom, an electron-withdrawing group, influences the acidity of the phenolic proton and the reactivity of the aromatic ring towards electrophilic substitution.

## Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its effective and safe utilization in a laboratory setting.

### Physicochemical Properties

The key physicochemical properties of **3-Chloro-4-(hydroxymethyl)phenol** are summarized in the table below.

Property	Value	Source
CAS Number	171569-42-9	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>7</sub> H <sub>7</sub> ClO <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	158.58 g/mol	<a href="#">[1]</a>
IUPAC Name	3-chloro-4-(hydroxymethyl)phenol	
Appearance	White to yellow to red powder or crystals	<a href="#">[5]</a>
Storage Temperature	Room temperature, sealed in a dry, dark place	
Purity	Typically available in ≥97% purity	

### Safety and Handling

**3-Chloro-4-(hydroxymethyl)phenol** is classified as a hazardous substance. Adherence to strict safety protocols is mandatory.

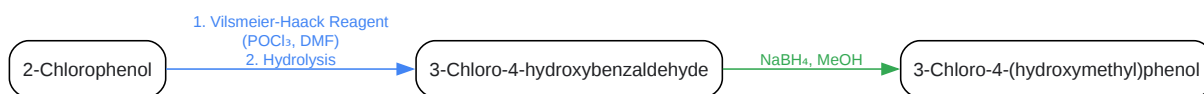
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5]
- Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[6]
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[6][7] Avoid generating dust.[6]
- Storage: Keep the container tightly closed in a dry and cool place.[8] Store away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[8]

## Synthesis and Purification

While specific literature detailing the synthesis of **3-Chloro-4-(hydroxymethyl)phenol** is not readily available, a logical and efficient synthetic route can be proposed based on the well-established Vilsmeier-Haack formylation of a substituted phenol, followed by a selective reduction. This approach offers high regioselectivity and generally good yields.

## Proposed Synthetic Pathway

The proposed two-step synthesis starts from the commercially available 2-chlorophenol.



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Caption: Proposed two-step synthesis of **3-Chloro-4-(hydroxymethyl)phenol**.

## Detailed Experimental Protocol

### Step 1: Vilsmeier-Haack Formylation of 2-Chlorophenol to yield 3-Chloro-4-hydroxybenzaldehyde

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds.[9] Using 2-chlorophenol as the substrate, the formyl group is directed to the para position due to the ortho, para-directing effect of the hydroxyl group.

- **Reagent Preparation:** In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool dimethylformamide (DMF) to 0 °C in an ice bath.
- **Vilsmeier Reagent Formation:** Slowly add phosphorus oxychloride ( $\text{POCl}_3$ ) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5 °C. The formation of the electrophilic Vilsmeier reagent (chloroiminium salt) will occur.
- **Reaction with Phenol:** Dissolve 2-chlorophenol in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Cool the reaction mixture and pour it onto crushed ice. Hydrolyze the intermediate by heating the aqueous mixture. Neutralize the solution with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the product.
- **Isolation:** Filter the crude 3-Chloro-4-hydroxybenzaldehyde, wash with cold water, and dry.

### Step 2: Reduction of 3-Chloro-4-hydroxybenzaldehyde to **3-Chloro-4-(hydroxymethyl)phenol**

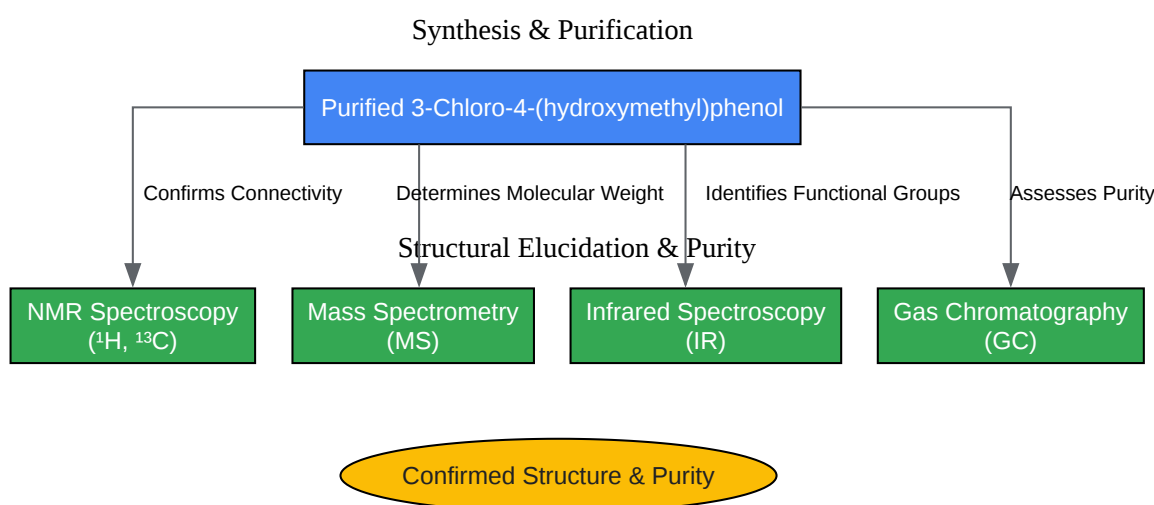
The selective reduction of the aldehyde group in the presence of the phenolic hydroxyl group can be efficiently achieved using sodium borohydride.

- **Dissolution:** In a round-bottom flask, dissolve the crude 3-Chloro-4-hydroxybenzaldehyde in methanol.

- **Reduction:** Cool the solution in an ice bath and add sodium borohydride ( $\text{NaBH}_4$ ) portion-wise. The addition should be slow to control the exothermic reaction and hydrogen evolution.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.
- **Quenching:** Carefully quench the excess  $\text{NaBH}_4$  by the slow addition of dilute hydrochloric acid until the solution is slightly acidic.
- **Extraction:** Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent such as ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure **3-Chloro-4-(hydroxymethyl)phenol**.

## Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.



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Caption: A typical analytical workflow for the characterization of synthesized compounds.

## Spectroscopic Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are indispensable for structural confirmation.<sup>[10]</sup> The  $^1\text{H}$  NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the hydroxyl protons. The  $^{13}\text{C}$  NMR will confirm the number of unique carbon atoms and their chemical environments.
- Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern. The isotopic pattern of chlorine ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$ ) will be a characteristic feature in the mass spectrum.
- Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups, notably the broad O-H stretching band for the hydroxyl groups and the C-Cl stretching vibration.<sup>[10]</sup>

## Chromatographic Techniques

- Gas Chromatography (GC): GC, particularly with a flame ionization detector (FID), is a suitable method for assessing the purity of the final compound.<sup>[11][12]</sup> Derivatization may be employed to enhance volatility and peak shape.<sup>[12]</sup>
- High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment, especially for non-volatile impurities.

## Potential Applications in Drug Development

While there is no specific data on the biological activity of **3-Chloro-4-(hydroxymethyl)phenol**, its structural motifs are present in various biologically active molecules.

## As a Synthetic Intermediate

The primary application of this compound in drug development is likely as a versatile intermediate. The two hydroxyl groups can be selectively protected and functionalized to build more complex molecular architectures. For example, it can serve as a precursor for:

- **Salicylanilide Derivatives:** The core structure is related to salicylanilides, which are known for their anthelmintic and antimicrobial properties.<sup>[13]</sup>
- **Phenolic Ethers and Esters:** The phenolic hydroxyl group can be converted into ethers or esters, which are common functionalities in drug molecules to modulate properties like solubility and bioavailability.
- **Benzyl Halides:** The hydroxymethyl group can be converted to a more reactive benzyl halide, enabling nucleophilic substitution reactions for the introduction of various pharmacophores.

## Potential Biological Activity

Substituted phenols are a well-known class of compounds with a broad spectrum of biological activities.

- **Antimicrobial Agents:** Chlorinated phenols are widely used as disinfectants and preservatives.<sup>[14][15]</sup> The subject compound could be investigated for its potential as an antimicrobial agent.
- **Enzyme Inhibitors:** The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, potentially interacting with the active sites of enzymes.

## Conclusion

**3-Chloro-4-(hydroxymethyl)phenol** (CAS: 171569-42-9) is a chemical entity with significant potential as a building block in organic synthesis, particularly for the development of novel pharmaceutical agents. This guide has provided a detailed overview of its properties, a robust proposed synthesis, and a framework for its analytical characterization. While its biological profile remains to be explored, its structural features suggest that it could be a valuable starting point for the design and synthesis of new bioactive molecules. The protocols and data presented herein are intended to empower researchers to further investigate and unlock the full potential of this versatile compound.

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